3-Cyano-6-(furan-2-yl)-2-thioxo-1,2-dihydropyridine-4-carboxylic acid
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Overview
Description
3-Cyano-6-(furan-2-yl)-2-thioxo-1,2-dihydropyridine-4-carboxylic acid is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound contains a pyridine ring fused with a furan ring, a cyano group, and a thioxo group, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyano-6-(furan-2-yl)-2-thioxo-1,2-dihydropyridine-4-carboxylic acid typically involves multi-component reactions. One common method is the reaction between aromatic aldehydes, malononitrile, and 3-cyano-6-hydroxy-4-methylpyridin-2(1H)-one in the presence of a catalyst such as guanidinium chloride-functionalized γ-Fe2O3/HAp magnetic nanoparticles under solvent-free conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as solvent-free conditions and the use of recyclable catalysts, are likely to be employed to ensure environmentally friendly and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
3-Cyano-6-(furan-2-yl)-2-thioxo-1,2-dihydropyridine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Substitution: The cyano group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Amino or alkoxy derivatives.
Scientific Research Applications
3-Cyano-6-(furan-2-yl)-2-thioxo-1,2-dihydropyridine-4-carboxylic acid has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-Cyano-6-(furan-2-yl)-2-thioxo-1,2-dihydropyridine-4-carboxylic acid involves its interaction with biological molecules. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress. It also promotes wound healing by increasing nitric oxide (NOx) levels and glutathione (GSH) levels in tissues, which helps in reducing lipid peroxidation and accelerating wound closure .
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-cyano-4H-chromenes: These compounds share the cyano and heterocyclic features but differ in their core structure.
3-Cyano-N-pyridinyl acetamide derivatives: These compounds have similar cyano and pyridine groups but differ in their functional groups and overall structure.
Properties
Molecular Formula |
C11H6N2O3S |
---|---|
Molecular Weight |
246.24 g/mol |
IUPAC Name |
3-cyano-6-(furan-2-yl)-2-sulfanylidene-1H-pyridine-4-carboxylic acid |
InChI |
InChI=1S/C11H6N2O3S/c12-5-7-6(11(14)15)4-8(13-10(7)17)9-2-1-3-16-9/h1-4H,(H,13,17)(H,14,15) |
InChI Key |
VLCPRAAPJJWUAT-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C2=CC(=C(C(=S)N2)C#N)C(=O)O |
Origin of Product |
United States |
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